molecular formula C10H6BrClN2O2 B13289157 5-(4-Bromo-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid

5-(4-Bromo-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13289157
M. Wt: 301.52 g/mol
InChI Key: BYQPWLRKPKKYMZ-UHFFFAOYSA-N
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Description

5-(4-Bromo-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid is a halogenated pyrazole derivative with a molecular formula of C₁₀H₆BrClN₂O₂. Its structure features a pyrazole ring substituted at position 5 with a 4-bromo-2-chlorophenyl group and a carboxylic acid moiety at position 2.

Properties

Molecular Formula

C10H6BrClN2O2

Molecular Weight

301.52 g/mol

IUPAC Name

3-(4-bromo-2-chlorophenyl)-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C10H6BrClN2O2/c11-5-1-2-6(7(12)3-5)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16)

InChI Key

BYQPWLRKPKKYMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C2=NNC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Example

Step Reaction Type Reagents/Conditions Outcome
1 Formation of β-diketone or β-ketoester precursor Use of substituted benzoyl derivatives with bromine and chlorine substituents Halogenated diketone intermediate
2 Cyclization with hydrazine derivative Hydrazine hydrate or substituted hydrazine, acidic or basic medium, reflux Formation of pyrazoline intermediate
3 Oxidative aromatization Oxidants such as hydrogen peroxide or DDQ, mild heating Aromatic pyrazole ring formation
4 Carboxylation or hydrolysis Hydrolysis of ester to carboxylic acid if ester intermediate used Formation of pyrazole-3-carboxylic acid

This approach is supported by literature describing the condensation of hydrazines with β-diketones followed by oxidation to pyrazoles.

One-Pot Synthesis and Functionalization

  • Recent advances have demonstrated one-pot strategies combining cyclization and functionalization steps, improving yields and reducing reaction times.
  • For example, condensation of hydrazines with α,β-unsaturated ketones or chalcones followed by in situ oxidation yields substituted pyrazoles efficiently.
  • Catalysts such as copper triflate and ionic liquids have been used to enhance reaction rates and selectivity.

Industrial and Patent Methods

  • Patent literature describes methods for preparing related pyrazole carboxylic acids involving acylation of pyrazole intermediates with substituted benzoyl chlorides bearing bromo and chloro substituents.
  • Industrial processes optimize reaction conditions to maximize purity and yield, often employing continuous flow reactors and green chemistry principles to reduce environmental impact.

Comparative Data Table of Key Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Cyclization of hydrazines with β-diketones Substituted hydrazines, β-diketones Acidic/basic, reflux 60–85 Straightforward, regioselective Requires pure substituted precursors
One-pot condensation and oxidation Hydrazines, chalcones, oxidants Room temp to reflux, catalytic 70–90 Efficient, fewer steps Catalyst cost, optimization needed
Halogenation post-pyrazole formation Pyrazole intermediates, NBS or Br2 Controlled temp, solvent 50–75 Flexible halogen introduction Possible over-halogenation
Acylation of pyrazole intermediates (patent method) Pyrazole, substituted benzoyl chlorides Mild base, organic solvent 65–80 High purity product Multi-step, costly reagents

Analytical Confirmation of Product

  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR shows characteristic aromatic proton signals (δ 7.0–8.0 ppm) with splitting patterns influenced by halogen substituents.
    • Carboxylic acid proton appears downfield (δ ~12 ppm).
  • Infrared Spectroscopy (IR):
    • Strong absorption bands for carboxylic acid (broad O–H stretch ~2500–3300 cm⁻¹, C=O stretch ~1700 cm⁻¹).
  • Mass Spectrometry (MS):
    • Molecular ion peak consistent with molecular weight of 301.52 g/mol.
  • Elemental Analysis:
    • Confirms presence of bromine and chlorine consistent with substitution pattern.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dehalogenated products.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

5-(4-Bromo-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

a. Halogen Position and Type

  • 5-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid (C₁₀H₇FN₂O₂): The smaller fluorine atom at the para position reduces steric hindrance compared to bromine and chlorine. This may enhance metabolic stability but decrease lipophilicity .
  • 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid (C₁₀H₈N₂O₃): A hydroxyl group introduces hydrogen-bonding capability, improving aqueous solubility (mp 256–257°C) compared to halogenated analogs .

b. Nitro and Methoxy Substituents

  • 5-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid : The nitro group’s strong electron-withdrawing nature correlates with antiviral activity (EC₅₀ = 3.7 µM against HIV), suggesting that bromo/chloro analogs may exhibit similar bioactivity through analogous electronic effects .
  • 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid : The methoxy group’s electron-donating properties could reduce acidity of the carboxylic acid moiety, altering reactivity in coupling reactions .
Core Heterocycle Modifications
  • 5-(4-Bromophenyl)-1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid : Replacement of pyrazole with pyrrole alters the heterocycle’s electronic profile (one fewer nitrogen atom), which may reduce hydrogen-bonding capacity and metabolic stability .
Structural and Crystallographic Insights
  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid : X-ray studies reveal intramolecular O–H···O hydrogen bonds and π-π stacking between pyrazole and chlorophenyl rings (centroid distances: 3.835–3.859 Å). Similar interactions in the target compound could stabilize its crystal lattice .
  • 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid : DFT calculations highlight planar conformations of substituents, with dihedral angles between rings ranging from 43° to 69°. Such geometric variations influence molecular packing and solubility .
Data Tables

Table 1: Physical and Structural Properties of Selected Pyrazole Derivatives

Compound Name Molecular Formula Substituents Melting Point (°C) Notable Properties Reference
5-(4-Bromo-2-chlorophenyl)-1H-pyrazole-3-COOH C₁₀H₆BrClN₂O₂ 4-Br, 2-Cl N/A High hydrophobicity
5-(3-Hydroxyphenyl)-1H-pyrazole-3-COOH C₁₀H₈N₂O₃ 3-OH 256–257 Enhanced solubility
5-(2,4-Dichlorophenyl)-1H-pyrazole-3-COOH C₁₀H₆Cl₂N₂O₂ 2-Cl, 4-Cl N/A Increased electron withdrawal
5-(4-Nitrophenyl)-1H-pyrazole-3-COOH C₁₀H₇N₃O₄ 4-NO₂ N/A Antiviral (EC₅₀ = 3.7 µM)

Biological Activity

5-(4-Bromo-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid, with the CAS number 929972-58-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of 5-(4-Bromo-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid is C10H6BrClN2O2. The presence of bromine and chlorine atoms on the phenyl ring enhances its biological activity by potentially increasing binding affinity to biological targets.

PropertyValue
Molecular FormulaC10H6BrClN2O2
Molecular Weight277.52 g/mol
CAS Number929972-58-7
StructureChemical Structure

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit potent antimicrobial properties. For instance, compounds related to 5-(4-Bromo-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid have shown efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. In vitro tests demonstrated significant inhibition of bacterial growth at concentrations as low as 6.25 µg/mL, comparable to standard antibiotics such as rifampin .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is noteworthy. In animal models, compounds similar to 5-(4-Bromo-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid exhibited significant reductions in carrageenan-induced edema, suggesting a mechanism that may involve inhibition of pro-inflammatory cytokines .

Anticancer Properties

Several studies have investigated the anticancer properties of pyrazole derivatives. For example, compounds derived from pyrazole structures were tested against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). The results showed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels .

The mechanism by which 5-(4-Bromo-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid exerts its biological effects is believed to involve interaction with specific molecular targets. The compound's structure allows it to bind effectively to enzymes or receptors involved in inflammatory responses and cellular proliferation pathways. This interaction can lead to altered signaling cascades that promote apoptosis in cancer cells or inhibit bacterial growth.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of pyrazole derivatives, researchers synthesized a series of compounds and tested them against Bacillus subtilis, E. coli, and fungal strains. The results indicated that certain derivatives exhibited up to 98% inhibition at specific concentrations, outperforming traditional antibiotics .

Study 2: Anti-inflammatory Activity

A study focused on the anti-inflammatory properties of pyrazole derivatives demonstrated that one compound significantly reduced swelling in a mouse model of inflammation when administered at a dose comparable to indomethacin. This finding suggests potential therapeutic applications for inflammatory diseases .

Study 3: Anticancer Activity

In vitro tests on MCF-7 and U-937 cell lines revealed that select pyrazole derivatives induced apoptosis at micromolar concentrations. Flow cytometry assays confirmed that these compounds increased the levels of pro-apoptotic proteins and decreased anti-apoptotic factors, indicating their potential as anticancer agents .

Q & A

Q. What methods are employed for the structural characterization of 5-(4-Bromo-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid?

Answer: Structural characterization typically involves:

  • Nuclear Magnetic Resonance (NMR): To identify proton and carbon environments, particularly distinguishing aromatic substituents (e.g., bromo and chloro groups).
  • X-ray Crystallography: Determines precise bond lengths, angles, and molecular packing. For example, monoclinic crystal systems (space group P2/c) with unit cell parameters (e.g., a = 13.192 Å, b = 8.817 Å, c = 30.012 Å) have been reported for analogous pyrazole derivatives .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., ~404.68 g/mol for similar bromo-chloro pyrazoles) .

Table 1: Key crystallographic data for analogous compounds

ParameterValue (Analogous Compound)Source ID
Space groupP2/c
Unit cell volume3409.1 ų
Bond length (C–Cl)1.73–1.76 Å

Q. What synthetic routes are reported for pyrazole derivatives with bromo/chloro substituents?

Answer: Common strategies include:

  • Cyclocondensation: Reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling for introducing aryl bromo/chloro groups (e.g., using Pd catalysts and aryl boronic acids) .
  • Post-Functionalization: Halogenation of pre-formed pyrazole cores using N-bromosuccinimide (NBS) or SOCl₂ .

Table 2: Example reaction conditions for pyrazole synthesis

MethodYield (%)Temperature (°C)CatalystSource ID
Cyclocondensation65–7880–110HCl (acidic)
Suzuki Coupling8290Pd(PPh₃)₄

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 5-(4-Bromo-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid?

Answer: Computational approaches like ab initio quantum mechanics (e.g., DFT) and reaction path searches can:

  • Predict intermediates and transition states to identify energy barriers .
  • Screen solvent effects (e.g., dielectric constant impact on reaction kinetics).
  • Guide experimental design via machine learning (ML)-driven analysis of reaction parameters (e.g., temperature, catalyst loading) . For example, ICReDD’s workflow integrates computational predictions with high-throughput experimentation to reduce trial-and-error cycles .

Q. How to design experiments to evaluate the biological activity of this compound?

Answer: A tiered approach is recommended:

  • In Vitro Assays:
  • Enzyme Inhibition: Test against kinases or cyclooxygenases (COX) using fluorescence-based assays, referencing similar pyrazoles showing IC₅₀ values <10 μM .
  • Cellular Uptake: Quantify intracellular concentration via LC-MS in cancer cell lines (e.g., HeLa or MCF-7).
    • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying halogens or carboxylate groups) to correlate substituent effects with activity .

Q. How to resolve contradictions in crystallographic or spectroscopic data for this compound?

Answer: Contradictions may arise from polymorphism or solvent-dependent crystal packing. Strategies include:

  • Multi-Technique Validation: Compare X-ray data with neutron diffraction or solid-state NMR to confirm bond geometries .
  • DFT Calculations: Optimize molecular geometry computationally and overlay with experimental data to identify discrepancies (e.g., torsional angle deviations >5°) .
  • Temperature-Dependent Studies: Assess thermal expansion effects on unit cell parameters .

Table 3: Example torsional angle comparison (experimental vs. DFT)

Angle (Experimental)Angle (DFT)DeviationSource ID
N1–C13–C14–C15: 178.6°179.1°0.5°
C10–C13–C14: 62.9°63.5°0.6°

Methodological Notes

  • Data Gaps: Direct bioactivity data for the target compound is limited; answers derive from structurally related analogs.
  • Ethical Compliance: Adhere to FDA guidelines for non-approved compounds (e.g., no in vivo testing without regulatory approval) .

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